molecular formula C9H9Br B15272407 1-(2-Bromoethenyl)-4-methylbenzene

1-(2-Bromoethenyl)-4-methylbenzene

Cat. No.: B15272407
M. Wt: 197.07 g/mol
InChI Key: VDQOXWRCEPPGRE-VOTSOKGWSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Bromoethenyl)-4-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 4-methylstyrene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule adds across the double bond of the styrene derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine in a controlled environment with appropriate safety measures is crucial due to the reactive and hazardous nature of bromine.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromoethenyl)-4-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Addition Reactions: The double bond in the vinyl group can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

    Oxidation Reactions: The methyl group on the benzene ring can be oxidized to form carboxylic acids or aldehydes.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Addition: Hydrogen bromide (HBr) or chlorine (Cl2) in the presence of light or a catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products Formed

    Substitution: 4-methylstyrene derivatives with different functional groups.

    Addition: Dibromo derivatives or halogenated products.

    Oxidation: 4-methylbenzoic acid or 4-methylbenzaldehyde.

Scientific Research Applications

1-(2-Bromoethenyl)-4-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Bromoethenyl)-4-methylbenzene depends on the specific reaction it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In addition reactions, the double bond reacts with electrophiles to form addition products. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

1-(2-Bromoethenyl)-4-methylbenzene can be compared with other similar compounds such as:

    4-Methylstyrene: Lacks the bromine atom and has different reactivity.

    β-Bromostyrene: Similar structure but without the methyl group on the benzene ring.

    4-Methyl-α-bromostyrene: Bromine atom is attached to the α-position instead of the β-position.

Properties

Molecular Formula

C9H9Br

Molecular Weight

197.07 g/mol

IUPAC Name

1-[(E)-2-bromoethenyl]-4-methylbenzene

InChI

InChI=1S/C9H9Br/c1-8-2-4-9(5-3-8)6-7-10/h2-7H,1H3/b7-6+

InChI Key

VDQOXWRCEPPGRE-VOTSOKGWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/Br

Canonical SMILES

CC1=CC=C(C=C1)C=CBr

Origin of Product

United States

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